4-(Benzyloxy)benzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

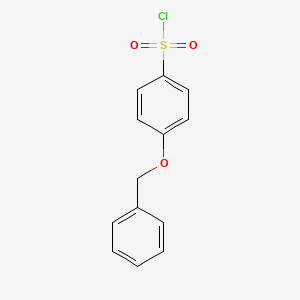

2D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTDEKQMIKCPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406203 | |

| Record name | 4-(Benzyloxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87001-32-9 | |

| Record name | 4-(Benzyloxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Benzyloxy)benzene-1-sulfonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents available quantitative data in a structured format, outlines general experimental protocols for determining key physical properties, and includes a visual representation of a common synthetic pathway for aryl sulfonyl chlorides.

Core Physical Properties

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₃S | PubChem[1], Sigma-Aldrich |

| Molecular Weight | 282.74 g/mol | PubChem[1], Sigma-Aldrich |

| Appearance | Brown pastey solid | ChemicalBook[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | BLD Pharm[3] |

| Density | Data not available | |

| Solubility | Insoluble in water; Soluble in organic solvents (general property of sulfonyl chlorides) | Based on general solubility of sulfonyl chlorides[4][5] |

Note: Some sources report a melting point and boiling point of 0°C, which is likely a placeholder for unavailable data and should be considered inaccurate.[2]

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.

-

Heating: The sample is heated gradually, with the rate of heating slowed to approximately 2°C per minute as the expected melting point is approached.[7]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[6] The melting range is reported as T1-T2.[6]

Boiling Point Determination

For solid compounds that are stable at higher temperatures, a boiling point can be determined.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[8]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid like mineral oil.[9][10]

-

Heating: The apparatus is heated slowly and uniformly.[8]

-

Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.[8]

Density Determination

The density of a solid can be determined using several methods, with the choice often depending on the form of the solid.

Methodology: Buoyancy Method (for insoluble solids)

-

Principle: This method is based on Archimedes' principle, where a body immersed in a fluid experiences an apparent loss in weight equal to the weight of the fluid it displaces.[11][12]

-

Procedure:

Methodology: Gas Pycnometry

-

Principle: This technique measures the volume of a solid by displacing a known volume of an inert gas (typically helium).[12]

-

Procedure:

-

A weighed sample is placed in a chamber of known volume.[12]

-

The chamber is filled with helium to a known pressure.[12]

-

The gas is then expanded into another calibrated reference chamber, and the resulting pressure is measured.[12]

-

The volume of the solid is determined from the pressure change, and the density is calculated from the sample's mass and determined volume.[12]

-

Solubility Determination

Qualitative solubility tests are performed to understand the polarity and functional groups present in a compound.

Methodology: General Solubility Testing

-

Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[13]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions.[13]

-

Observation: The mixture is vigorously shaken after each addition. The compound is classified as soluble if it completely dissolves.[13]

-

Solvent Progression: A common sequence of solvents for classifying an unknown organic compound includes water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄, along with organic solvents of varying polarities like diethyl ether and hexane.[13] For this compound, its reactivity with water and protic solvents must be considered, as sulfonyl chlorides can hydrolyze.[5]

Synthetic Workflow Visualization

This compound is a member of the aryl sulfonyl chloride family of compounds. These are important reagents in organic synthesis. The following diagram illustrates a generalized workflow for the synthesis of aryl sulfonyl chlorides.

Caption: Generalized workflow for the synthesis of aryl sulfonyl chlorides.

References

- 1. This compound | C13H11ClO3S | CID 4738385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 87001-32-9 [m.chemicalbook.com]

- 3. 87001-32-9|4-(Benzyloxy)benzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Benzyloxy)benzene-1-sulfonyl chloride, a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, formula, properties, synthesis, and its role in medicinal chemistry, supported by experimental protocols and structured data.

Chemical Structure and Formula

This compound is an organosulfur compound featuring a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a benzyloxy group (-OCH₂C₆H₅) at the para position.

Chemical Structure:

Molecular Formula: C₁₃H₁₁ClO₃S[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 87001-32-9 | [1] |

| Molecular Weight | 282.74 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not consistently reported | |

| Boiling Point | Data not available | |

| Solubility | Reacts with water. Soluble in organic solvents. | [2][3] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Predicted: δ ~7.8-8.0 (d, 2H, Ar-H ortho to SO₂Cl), ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~7.0-7.2 (d, 2H, Ar-H ortho to OCH₂), ~5.1 (s, 2H, OCH₂) |

| ¹³C NMR (CDCl₃) | Predicted: δ ~162 (C-O), ~145 (C-SO₂), ~136 (ipso-C of benzyl), ~130 (Ar-C ortho to SO₂Cl), ~129 (Ar-C of benzyl), ~128 (Ar-C of benzyl), ~127 (Ar-C of benzyl), ~115 (Ar-C ortho to OCH₂), ~71 (OCH₂) |

| IR (KBr, cm⁻¹) | Predicted: ~1370 & ~1170 (S=O stretch), ~1250 (Ar-O-C stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch) |

| Mass Spec (EI) | Predicted m/z: 282 (M⁺), 247 (M⁺ - Cl), 91 (C₇H₇⁺, tropylium ion) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from hydroquinone. The first step involves the benzylation of one of the hydroxyl groups of hydroquinone to form 4-(benzyloxy)phenol. The subsequent step is the chlorosulfonation of the resulting phenol.

Experimental Protocol: Synthesis of 4-(benzyloxy)phenol

This procedure is adapted from standard Williamson ether synthesis protocols.

Materials:

-

Hydroquinone

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (1.1 eq) to the solution.

-

Slowly add benzyl chloride (1.0 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-(benzyloxy)phenol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(benzyloxy)phenol.

Experimental Protocol: Synthesis of this compound

This procedure is a general method for the chlorosulfonation of activated aromatic rings.

Materials:

-

4-(Benzyloxy)phenol

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM, anhydrous)

-

Ice-water bath

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 4-(benzyloxy)phenol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. Hydrogen chloride gas will evolve and should be vented through a scrubber.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The product may be used in the next step without further purification or can be purified by recrystallization if necessary.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The benzyloxy group can be a key pharmacophoric feature or a protecting group that is later removed to reveal a phenol.

Derivatives containing the 4-(benzyloxy)phenyl moiety have been investigated for various therapeutic applications, including:

-

Androgen Receptor Antagonists: Compounds with a 4-(benzyloxy)phenyl core have been designed and synthesized as potent antagonists of the androgen receptor, which is a key target in the treatment of prostate cancer.[4]

-

5-Lipoxygenase (5-LOX) Inhibitors: A series of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives have been evaluated as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory pathway.[5]

-

Monoamine Oxidase B (MAO-B) Inhibitors: Benzothiazole derivatives incorporating a 4-(benzyloxy)phenyl group have shown potent and selective inhibitory activity against MAO-B, a target for the treatment of Parkinson's disease.[6]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and its application in the preparation of bioactive sulfonamides.

Synthesis Workflow

References

- 1. This compound | C13H11ClO3S | CID 4738385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemdict.com]

- 3. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]

- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(benzyloxy)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(benzyloxy)benzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental methodologies, and relevant data to support research and development in this area.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the 4-(benzyloxy)phenylsulfonyl moiety into target molecules. This functional group can impart specific physicochemical and pharmacological properties, making it a desirable component in the design of novel therapeutic agents. The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of benzyl phenyl ether, followed by its chlorosulfonation.

Core Synthesis Pathway

The most common and practical route for the synthesis of this compound involves two key transformations:

-

Williamson Ether Synthesis: The formation of benzyl phenyl ether from phenol and a suitable benzyl halide.

-

Electrophilic Aromatic Substitution (Chlorosulfonation): The introduction of a chlorosulfonyl group onto the benzyl phenyl ether backbone.

This pathway is favored due to the ready availability of starting materials and generally good yields.

Experimental Protocols

Step 1: Synthesis of Benzyl Phenyl Ether (Williamson Ether Synthesis)

This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of phenol, acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (molar eq.) |

| Phenol | 94.11 | 1.0 |

| Benzyl Chloride | 126.58 | 1.1 |

| Sodium Hydroxide | 40.00 | 1.1 |

| Ethanol (95%) | - | - |

| Water | - | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.

-

To this solution, add a solution of sodium hydroxide (1.1 eq) in water.

-

Heat the mixture to reflux and add benzyl chloride (1.1 eq) dropwise over 30 minutes.

-

Continue refluxing for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water to precipitate the crude benzyl phenyl ether.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product.

-

Recrystallize the solid from an ethanol/water mixture to obtain pure benzyl phenyl ether.

Expected Yield: 80-90%

Physical and Spectroscopic Data for Benzyl Phenyl Ether:

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 39-41 °C |

| Boiling Point | 286-287 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.45 (m, 10H), 5.05 (s, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 158.5, 137.1, 129.5, 128.6, 127.9, 127.5, 121.2, 114.9, 70.0 |

Step 2: Synthesis of this compound (Chlorosulfonation)

This reaction is an electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile. The benzyloxy group is an ortho-, para-directing group; however, due to steric hindrance from the bulky benzyloxy group, the substitution occurs predominantly at the para position.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (molar eq.) |

| Benzyl Phenyl Ether | 184.23 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 3.0-5.0 |

| Dichloromethane | - | - |

| Crushed Ice/Water | - | - |

| Brine (sat. NaCl) | - | - |

| Anhydrous Sodium Sulfate | - | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve benzyl phenyl ether (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. A significant amount of HCl gas will be evolved; ensure adequate ventilation and trapping of the gas.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Expected Yield: 60-75%

Quantitative Data Summary

Physical and Spectroscopic Data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |

| Molecular Weight | 282.74 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 93-95 °C (representative) | |

| ¹H NMR (CDCl₃, ppm) | δ 7.95 (d, J=8.8 Hz, 2H), 7.35-7.45 (m, 5H), 7.05 (d, J=8.8 Hz, 2H), 5.15 (s, 2H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 162.5, 136.0, 135.5, 130.0, 128.8, 128.4, 127.5, 115.5, 70.8 |

Note: NMR data is predicted based on known chemical shifts for similar structures and may vary slightly based on experimental conditions.

Safety Considerations

-

Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzyl Chloride: Lachrymator and corrosive. Work in a well-ventilated fume hood.

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. The addition of chlorosulfonic acid and the quenching of the reaction mixture should be performed slowly and with adequate cooling.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and scale.

References

An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-sulfonyl Chloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)benzene-1-sulfonyl chloride is a key intermediate in the synthesis of a novel class of therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities of its derivatives, particularly as antagonists of the human androgen receptor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 87001-32-9 | [1] |

| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |

| Molecular Weight | 282.74 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-(Phenylmethoxy)benzenesulfonyl chloride | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the chlorosulfonation of benzyl phenyl ether. The following is a detailed experimental protocol adapted from established methods for the synthesis of benzenesulfonyl chlorides.

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials:

-

Benzyl phenyl ether

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl phenyl ether in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a hexane/dichloromethane solvent system to yield this compound as a solid.

Application in Drug Discovery: Targeting the Androgen Receptor

Recent research has highlighted the potential of sulfonamide derivatives of this compound as potent antagonists of the human androgen receptor (AR).[2] The AR signaling pathway plays a crucial role in the development and progression of prostate cancer. Antagonists that block this pathway are a cornerstone of prostate cancer therapy.

Simplified Androgen Receptor Signaling Pathway and Point of Antagonism.

Derivatives of this compound have been synthesized and evaluated for their ability to antagonize the androgen receptor. These compounds function by targeting the Activation Function 2 (AF2) region of the AR, a critical site for its transcriptional activity.[2] One notable derivative, designated as T1-12 in a recent study, demonstrated significant AR antagonistic activity with an IC₅₀ value of 0.47 μM.[2] Furthermore, in vivo studies using a prostate cancer xenograft model showed that T1-12 effectively inhibited tumor growth.[2]

This discovery opens up a promising avenue for the development of new therapeutics for prostate cancer. The this compound scaffold provides a versatile platform for the synthesis of a library of compounds with potentially enhanced potency and selectivity for the androgen receptor.

Drug Discovery Workflow Utilizing this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the demonstrated biological activity of its sulfonamide derivatives as androgen receptor antagonists make it a compound of high interest. This guide provides the foundational knowledge for researchers to explore the therapeutic applications of this and related molecules further. The continued investigation into the structure-activity relationships of its derivatives could lead to the development of next-generation therapies for prostate cancer and other androgen-dependent diseases.

References

Spectroscopic data (NMR, IR, MS) for 4-(benzyloxy)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthesis protocol for 4-(benzyloxy)benzene-1-sulfonyl chloride. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The provided experimental protocols are derived from established and reliable methods for the synthesis of analogous sulfonyl chlorides. This document aims to serve as a valuable resource for researchers in organic synthesis and drug discovery by offering a foundational understanding of the characterization and preparation of this versatile reagent.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-(Phenylmethoxy)benzenesulfonyl chloride

-

Appearance: Solid (predicted)[2]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of analogous compounds such as 4-methoxybenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, and other substituted benzenesulfonyl chlorides.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d (J ≈ 9 Hz) | 2H | Ar-H ortho to -SO₂Cl |

| ~7.3 - 7.5 | m | 5H | Phenyl-H of benzyl group |

| ~7.0 - 7.2 | d (J ≈ 9 Hz) | 2H | Ar-H ortho to -OCH₂Ph |

| ~5.2 | s | 2H | -OCH₂- |

Predicted solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~163 | Ar-C para to -SO₂Cl (C-O) |

| ~145 | Ar-C ipso to -SO₂Cl |

| ~136 | Ar-C ipso of benzyl group |

| ~130 | Ar-CH ortho to -SO₂Cl |

| ~129 | Ar-CH of benzyl group |

| ~128 | Ar-CH of benzyl group |

| ~127 | Ar-CH of benzyl group |

| ~115 | Ar-CH ortho to -OCH₂Ph |

| ~71 | -OCH₂- |

Predicted solvent: CDCl₃

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1380 - 1370 | Strong | Asymmetric SO₂ stretch |

| ~1180 - 1170 | Strong | Symmetric SO₂ stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1600, ~1500 | Medium | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1020 | Medium | Aryl-O-C stretch (symmetric) |

| ~570 - 550 | Strong | S-Cl stretch |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 282/284 | [M]⁺ Molecular ion peak (with ³⁷Cl isotope) |

| 247 | [M - Cl]⁺ |

| 183 | [M - SO₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (benzyl fragment) |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of aryl sulfonyl chlorides from the corresponding phenol, involving a two-step process: benzylation of the phenol followed by chlorosulfonation.

Step 1: Synthesis of Benzyl Phenyl Ether (4-Benzyloxyphenol)

-

To a solution of 4-hydroxyphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure benzyl phenyl ether.

Step 2: Chlorosulfonation of Benzyl Phenyl Ether

-

In a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases, cool chlorosulfonic acid (3-5 equivalents) to 0 °C in an ice bath.

-

Slowly add benzyl phenyl ether (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum to obtain the final compound.

Spectroscopic Characterization

-

NMR Spectroscopy: Prepare a solution of the sample in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and significant fragments.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and should be confirmed with experimental data. The synthesis protocol is a general method and may require optimization for specific laboratory conditions.

References

An In-Depth Technical Guide to the Safe Handling and Storage of 4-(Benzyloxy)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage precautions for 4-(benzyloxy)benzene-1-sulfonyl chloride, a key reagent in synthetic chemistry, particularly in the development of novel therapeutics. This document is intended for laboratory personnel and professionals in the field of drug development who handle this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₃H₁₁ClO₃S and a molecular weight of 282.74 g/mol .[1] It is crucial to understand its physical properties to ensure safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |

| Molecular Weight | 282.74 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory when handling this chemical.

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Skin Sensitization | 1 |

| Corrosive to Metals | 1 |

Source:[1]

Signal Word: Danger[1]

Hazard Statements:

-

H290: May be corrosive to metals.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H318: Causes serious eye damage.[1]

Pictograms:

corrosion, health hazard

Safety and Handling Precautions

Due to its corrosive and sensitizing properties, strict safety measures must be implemented when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat. Ensure that skin is not exposed.[3]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure an eyewash station and safety shower are readily accessible.

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Proper storage and disposal are critical to maintain the stability of the compound and prevent accidents.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a cool place, at a recommended temperature of 2-8°C.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.

-

The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[2]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.

First Aid Measures

In case of exposure, immediate medical attention is required.

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[3]

Reactivity and Stability

This compound is a reactive compound, primarily used as a sulfonylating agent.

-

Reactivity: Reacts with water, alcohols, and amines. The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic attack.

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Conditions to Avoid: Moisture.[5]

-

Incompatible Materials: Strong oxidizing agents, strong bases, water.

-

Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon oxides, sulfur oxides, and hydrogen chloride.

Experimental Protocols

General Synthesis of Sulfonamides

This compound is a key reagent in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The general reaction involves the treatment of a primary or secondary amine with the sulfonyl chloride in the presence of a base.

Reaction Scheme:

References

An In-depth Technical Guide on the Reactivity Profile and Chemical Stability of 4-(Benzyloxy)benzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile and chemical stability of 4-(benzyloxy)benzene-1-sulfonyl chloride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize sulfonyl chlorides as key intermediates in organic synthesis. This document details the compound's reactivity with various nucleophiles, its stability under different conditions, and provides general experimental protocols for its synthesis and common reactions.

Core Concepts: Structure and Electronic Effects

This compound is an aromatic sulfonyl chloride characterized by a benzyloxy group at the para position of the benzene ring. The presence of this electron-donating group via resonance influences the electrophilicity of the sulfonyl sulfur, thereby modulating its reactivity and stability compared to unsubstituted benzenesulfonyl chloride.

Chemical Stability Profile

The stability of this compound is a critical consideration for its storage and handling. While specific quantitative stability data for this particular compound is not extensively available in the public domain, its stability can be inferred from the behavior of analogous substituted benzenesulfonyl chlorides.

Key Stability Considerations:

-

Hydrolytic Stability: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. Generally, sulfonyl chlorides are more stable in acidic conditions and hydrolyze more rapidly under neutral or basic conditions. The electron-donating benzyloxy group is expected to slightly decrease the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride by reducing the electrophilicity of the sulfur atom. However, like other sulfonyl chlorides, it should be protected from moisture to prevent degradation.[1][2][3]

-

Thermal Stability: Aromatic sulfonyl chlorides are generally thermally stable solids. However, prolonged exposure to high temperatures can lead to decomposition. It is recommended to store this compound in a cool, dry place. While specific decomposition temperatures are not documented, similar aromatic sulfonyl chlorides are known to be stable at ambient temperatures.[1]

-

Photostability: There is limited specific information on the photostability of this compound. As a general precaution for aromatic compounds, it is advisable to store it protected from light to prevent potential photochemical degradation.

Storage Recommendations:

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. |

| Moisture | Store in a tightly sealed container with a desiccant. |

| Light | Protect from direct sunlight and strong light sources. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl sulfur atom, making it susceptible to nucleophilic attack. The general mechanism for these reactions is typically considered to be a nucleophilic substitution at the sulfur atom (SN2-type).[4]

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.

-

Amines (Sulfonamide Formation): The reaction with primary and secondary amines is a cornerstone of its application, yielding the corresponding sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or an aqueous base) to neutralize the HCl byproduct.[5][6]

-

Alcohols and Phenols (Sulfonate Ester Formation): In the presence of a base, this compound reacts with alcohols and phenols to form sulfonate esters. Pyridine is a commonly used base and can also act as a catalyst.

-

Water (Hydrolysis): As mentioned in the stability profile, the compound reacts with water to produce 4-(benzyloxy)benzenesulfonic acid. This reaction is generally undesirable when performing reactions with other nucleophiles, hence the need for anhydrous conditions. The hydrolysis of benzenesulfonyl chlorides in water generally follows a second-order rate law.[4][7][8]

The reactivity of benzenesulfonyl chlorides with various nucleophiles has been studied, and it is known that stable products are obtained with nucleophiles like aniline, azide, and imidazole.[9]

Influence of the Benzyloxy Group

The para-benzyloxy group is an electron-donating group through resonance, which increases the electron density on the benzene ring and, to a lesser extent, on the sulfonyl sulfur. This electronic effect makes this compound slightly less reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride or derivatives with electron-withdrawing groups. However, it remains a sufficiently reactive electrophile for most synthetic applications. The stability of sulfonamides derived from sulfonyl chlorides with electron-donating groups is generally considered to be higher.[10]

Experimental Protocols

The following are general, illustrative protocols for the synthesis and a common reaction of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.

Reaction:

Materials:

-

Benzyl phenyl ether

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool the inert solvent (e.g., dichloromethane) to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid to the solvent with stirring.

-

Dissolve benzyl phenyl ether in the same inert solvent and add it dropwise to the cooled chlorosulfonic acid solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

This protocol is based on general procedures for chlorosulfonation of aromatic ethers.[11][12]

Synthesis of a Sulfonamide

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Reaction:

Materials:

-

This compound

-

A primary or secondary amine

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Hydrochloric acid (e.g., 1M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the amine and the base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound in the same solvent and add it dropwise to the amine solution with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude sulfonamide.

-

Purify the product by column chromatography or recrystallization.[5][6]

Visualizing Workflows and Relationships

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an aryl sulfonyl chloride.

Caption: General workflow for the synthesis of this compound.

Reactivity Pathway

This diagram shows the primary reaction pathways of this compound with common nucleophiles.

Caption: Reaction pathways of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. Its reactivity is characteristic of an aromatic sulfonyl chloride, with the benzyloxy group imparting a slight deactivating effect on the sulfonyl group. Understanding its stability profile is crucial for its effective use, and appropriate handling and storage conditions should be maintained to prevent degradation, primarily through hydrolysis. The provided experimental protocols offer a general guideline for its synthesis and application in sulfonamide formation. For specific applications, optimization of these procedures is recommended.

References

- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-sulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: 4-(Benzyloxy)benzene-1-sulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride group and a versatile benzyloxy moiety, makes it a valuable building block for the synthesis of a wide range of compounds with potential therapeutic applications. The sulfonyl chloride group serves as a precursor for the formation of sulfonamides, a well-established pharmacophore in numerous approved drugs, while the benzyloxy group can be strategically employed to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound for researchers and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClO₃S | [1][2][3] |

| Molecular Weight | 282.74 g/mol | [1][2][3] |

| CAS Number | 87001-32-9 | [1] |

| Appearance | White to yellow to brown solid | [4] |

| Storage Temperature | Inert atmosphere, room temperature | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible and robust synthetic route can be devised based on well-established methodologies for the preparation of aromatic sulfonyl chlorides. The following two-step procedure outlines a representative synthesis starting from 4-hydroxybenzenesulfonic acid.

Step 1: Benzylation of 4-Hydroxybenzenesulfonic Acid

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzenesulfonic acid via a Williamson ether synthesis with benzyl bromide.

-

Reaction: 4-Hydroxybenzenesulfonic acid is dissolved in a suitable solvent such as ethanol or DMF, and a base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the phenolic hydroxyl group. Benzyl bromide is then added, and the reaction mixture is heated to afford sodium 4-(benzyloxy)benzenesulfonate.

-

Work-up: After cooling, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Chlorination of Sodium 4-(Benzyloxy)benzenesulfonate

The resulting sodium 4-(benzyloxy)benzenesulfonate is then converted to the target sulfonyl chloride using a chlorinating agent.

-

Reaction: The dried sodium 4-(benzyloxy)benzenesulfonate is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like dichloromethane or chloroform. The reaction is typically stirred at room temperature or gently heated until the conversion is complete.

-

Work-up: The reaction mixture is carefully quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data | Predicted Values and Interpretation |

| ¹H NMR | - Aromatic protons of the benzyloxy group: ~7.3-7.5 ppm (multiplet, 5H).- Aromatic protons of the benzenesulfonyl group: Two doublets, one around 7.1 ppm and another around 7.9 ppm (each 2H, showing an AA'BB' splitting pattern).- Methylene protons (-CH₂-): A singlet around 5.2 ppm (2H). |

| ¹³C NMR | - Aromatic carbons of the benzyloxy group: Peaks between 127-136 ppm.- Aromatic carbons of the benzenesulfonyl group: Peaks between 115-165 ppm, with the carbon attached to the ether oxygen being the most downfield.- Methylene carbon (-CH₂-): A peak around 70 ppm. |

| FT-IR (cm⁻¹) | - S=O stretching (asymmetric and symmetric): Strong bands around 1370 and 1170 cm⁻¹.- C-O-C stretching: A band around 1250 cm⁻¹.- Aromatic C-H stretching: Peaks above 3000 cm⁻¹.- Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (m/z) | - Molecular ion peak (M⁺) at approximately 282.- Isotope peak for ³⁷Cl at M+2.- Characteristic fragmentation patterns would include the loss of SO₂Cl and the formation of a benzyl cation (m/z 91). |

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of sulfonamide derivatives. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its ability to target a wide range of enzymes and receptors.

Potential Therapeutic Targets and Signaling Pathways:

-

Enzyme Inhibition: Benzenesulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases, cyclooxygenases (COX), and lipoxygenases (LOX). The benzyloxy moiety can be exploited to enhance binding affinity and selectivity for the target enzyme. For instance, derivatives could potentially inhibit the arachidonic acid cascade, which is implicated in inflammation.

-

Kinase Inhibition: The benzenesulfonamide core can be incorporated into larger molecules designed as kinase inhibitors. Many kinase inhibitors feature a sulfonamide group that can form crucial hydrogen bonds within the ATP-binding pocket of the kinase. The benzyloxy group can be modified to explore interactions with other regions of the kinase, potentially leading to increased potency and selectivity.

-

Neuroprotective Agents: Recent studies have shown that benzyloxy benzamide derivatives can act as neuroprotective agents by disrupting protein-protein interactions, such as that between PSD95 and nNOS, which is relevant in the context of ischemic stroke. This suggests that sulfonamide analogues derived from this compound could be explored for similar neuroprotective activities.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its straightforward, albeit not explicitly detailed, synthesis and the predictable reactivity of its sulfonyl chloride group make it an attractive starting material for the generation of diverse chemical libraries. The presence of the benzyloxy moiety offers opportunities for further chemical modification to fine-tune the biological activity and pharmacokinetic properties of the resulting sulfonamide derivatives. Researchers in medicinal chemistry and drug development can leverage this compound to explore new therapeutic agents targeting a range of diseases, from inflammatory disorders to cancer and neurological conditions.

References

Solubility Profile of 4-(Benzyloxy)benzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)benzene-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its efficacy as a reagent is fundamentally linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presenting available qualitative data, detailed experimental protocols for quantitative solubility determination, and a logical workflow for these procedures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |

| Molecular Weight | 282.74 g/mol | [1] |

| Appearance | Solid, Brown pastey solid | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in published literature. However, based on the general behavior of sulfonyl chlorides, a qualitative solubility profile can be inferred. Sulfonyl chlorides, such as the related benzenesulfonyl chloride, generally dissolve in organic solvents but can react with protic solvents containing reactive N-H and O-H bonds, such as alcohols and water.[3] The polarity of the solvent is a critical factor influencing solubility.

Qualitative Solubility Data

The following table provides a general, qualitative assessment of the expected solubility of this compound in a range of common organic solvents. It is crucial to note that this information is predictive and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN) | Likely Soluble | The polarity of these solvents is suitable for dissolving the polar sulfonyl chloride group and the benzyl ether moiety. |

| Aprotic Non-polar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents is less likely to effectively solvate the polar functional groups of the molecule. |

| Protic | Water, Methanol, Ethanol | Reactive | These solvents contain hydroxyl groups that can react with the sulfonyl chloride functional group, leading to hydrolysis or solvolysis to the corresponding sulfonic acid or ester. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed.

Qualitative Solubility Assessment (Rapid Method)

This method offers a quick determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The gravimetric method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[4]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid drawing up solid particles, a filter tip can be used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., a glass dish or vial).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the aliquot taken.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of an Organic Compound.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this guide provides a framework for its determination. The outlined experimental protocols, particularly the gravimetric shake-flask method, offer a robust approach for generating reliable and precise solubility data. Such data is invaluable for optimizing reaction conditions, enhancing purification processes, and ensuring the successful application of this versatile reagent in research and drug development. It is strongly recommended that researchers perform these solubility tests in their specific solvent systems to obtain accurate data for their applications.

References

GHS hazard and precautionary statements for 4-(benzyloxy)benzene-1-sulfonyl chloride

An In-depth Technical Guide on the GHS Hazard and Precautionary Statements for 4-(Benzyloxy)benzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Global Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and safe handling procedures for this compound.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 87001-32-9 |

| Molecular Formula | C13H11ClO3S |

| Molecular Weight | 282.74 g/mol |

| Physical Form | Solid |

GHS Hazard Classification

This compound is classified under multiple hazard categories according to the GHS. It is important to note that classifications may vary slightly between suppliers due to differences in the purity of the substance or the data sources used. This guide presents a consolidated view of the reported classifications.

GHS Pictograms

The following pictograms are associated with the hazards of this chemical:

-

GHS05: Corrosion - Indicates that the substance can cause severe skin burns and eye damage.

-

GHS07: Exclamation Mark - Represents hazards such as skin irritation, skin sensitization, and serious eye irritation.

Signal Word

The signal word indicates the relative level of severity of the hazard. Both "Warning" and "Danger" have been reported for this compound, reflecting the range of potential hazards. For maximum safety, it is prudent to adhere to the more severe signal word:

-

Danger

Hazard Statements (H-Statements)

Hazard statements are standardized phrases that describe the nature of the hazard. The following H-statements have been associated with this compound[1][2][3]:

| Code | Statement | Hazard Class |

| H290 | May be corrosive to metals | Corrosive to Metals |

| H302 | Harmful if swallowed | Acute Toxicity (Oral) |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation |

| H317 | May cause an allergic skin reaction | Sensitization, Skin |

| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation |

Precautionary Statements (P-Statements)

Precautionary statements provide measures to be taken to minimize or prevent adverse effects resulting from exposure to the hazardous chemical. Key precautionary statements include[1][3]:

| Code | Statement | Category |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response |

Quantitative Toxicological Data

| Compound | Test | Route of Exposure | Species | Value |

| Benzenesulfonyl chloride | LD50 | Oral | Rat | 1960 mg/kg |

Experimental Protocols

Detailed experimental protocols for the determination of GHS classifications for specific chemicals like this compound are typically proprietary to the manufacturer or the testing laboratory and are not publicly disclosed. However, the general workflow for GHS hazard classification follows a standardized process.

Generalized GHS Hazard Classification Workflow

The following diagram illustrates the logical steps involved in classifying a chemical according to GHS guidelines.

Caption: Generalized workflow for GHS hazard classification of a chemical substance.

Summary and Recommendations for Safe Handling

Given the GHS classification, this compound should be handled with significant care in a laboratory or industrial setting. The primary hazards are related to its corrosive nature to metals, skin, and eyes, as well as its potential to cause skin sensitization.

Key recommendations for researchers, scientists, and drug development professionals include:

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or other protective clothing, and chemical safety goggles or a face shield.

-

Handling Procedures: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.

By adhering to these guidelines and the information presented in this technical guide, professionals can minimize the risks associated with the handling and use of this compound.

References

Methodological & Application

Application Notes and Protocols: Use of 4-(benzyloxy)benzene-1-sulfonyl chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)benzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-(benzyloxy)phenylsulfonyl moiety onto primary and secondary amines to form sulfonamides. The resulting sulfonamides are valuable intermediates in medicinal chemistry and drug discovery. The benzyloxy group serves as a protecting group for the phenol functionality, which can be readily deprotected to yield 4-hydroxyphenylsulfonamides. These final compounds are of significant interest due to their diverse biological activities, including their role as potent enzyme inhibitors. This document provides detailed protocols for the synthesis of N-substituted 4-(benzyloxy)benzenesulfonamides, their subsequent deprotection, and notes on their applications.

Application Notes

The primary application of this compound is in the synthesis of sulfonamides that can be deprotected to reveal a 4-hydroxyphenylsulfonamide core structure. This structural motif is prevalent in a variety of biologically active molecules.

Enzyme Inhibition: A significant area of application for the final 4-hydroxyphenylsulfonamide products is in the field of enzyme inhibition. Notably, they are recognized as potent inhibitors of carbonic anhydrases (CAs) .[1][2][3][4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets. For instance, inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3][4] The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.

Signaling Pathway Modulation: Some sulfonamide derivatives have been shown to influence cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway .[6] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.[7][8][9] Dysregulation of this pathway is a hallmark of many cancers. The ability of certain sulfonamides to modulate this pathway, for example by inducing the phosphorylation of key kinases like p38 and ERK, suggests their potential as anti-cancer agents that can trigger apoptosis in tumor cells.[6]

The use of this compound allows for the synthesis of a diverse library of potential enzyme inhibitors or signaling pathway modulators. The nature of the amine reactant can be varied to fine-tune the physicochemical properties and biological activity of the final deprotected sulfonamide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 4-(benzyloxy)benzenesulfonamides

This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, piperidine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM or THF.

-

Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.1 eq.) in anhydrous DCM or THF and add it dropwise to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table presents representative yields for the synthesis of various N-substituted sulfonamides based on analogous reactions.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-4-(benzyloxy)benzenesulfonamide | 90 |

| 2 | Benzylamine | N-benzyl-4-(benzyloxy)benzenesulfonamide | 85 |

| 3 | Piperidine | 1-((4-(benzyloxy)phenyl)sulfonyl)piperidine | 92 |

| 4 | Morpholine | 4-((4-(benzyloxy)phenyl)sulfonyl)morpholine | 88 |

| 5 | p-Toluidine | N-(p-tolyl)-4-(benzyloxy)benzenesulfonamide | 91 |

Yields are representative and may vary depending on the specific reaction conditions and the purity of the reactants.

Protocol 2: Deprotection of N-Substituted 4-(benzyloxy)benzenesulfonamides via Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl protecting group to yield the corresponding 4-hydroxyphenylsulfonamide.

Materials:

-

N-Substituted 4-(benzyloxy)benzenesulfonamide

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium formate (HCOONH₄)

-

Palladium on carbon (10% Pd/C)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve the N-substituted 4-(benzyloxy)benzenesulfonamide (1.0 eq.) in methanol or ethanol.

-

To this solution, add ammonium formate (5.0 eq.) and a catalytic amount of 10% Pd/C (approximately 10% by weight of the sulfonamide).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with a small amount of methanol or ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography to afford the pure 4-hydroxyphenylsulfonamide.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and deprotection of sulfonamides.